3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone
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Overview
Description
3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone typically involves the condensation of a naphthalenone derivative with a benzodioxole derivative under specific reaction conditions. Common reagents used in the synthesis include strong acids or bases to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce fully saturated naphthalenones.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural similarity to other bioactive molecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The compound’s ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,2-naphthalenediol: A similar compound with a naphthalene ring and hydroxyl groups.
2,3-Dihydro-1H-inden-1-one: Another compound with a fused ring structure.
1,3-Benzodioxole: The benzodioxole moiety present in the compound.
Uniqueness
3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone is unique due to its combination of a naphthalene ring and a benzodioxole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone is a synthetic compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is C17H12O3, and it features a naphthalenone core substituted with a benzodioxole moiety. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives of naphthalenone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of naphthalenone and evaluated their anticancer activity against human breast cancer cells (MDA-MB-231). The results indicated that one derivative exhibited an IC50 value of 12 µM, significantly lower than that of standard chemotherapeutics .
Study 2: Antioxidant Activity Assessment
A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of various naphthalenone derivatives using DPPH and ABTS assays. The compound showed a notable reduction in free radical levels, suggesting strong antioxidant activity comparable to vitamin E .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge ROS, thereby preventing cellular damage.
- Modulation of Apoptotic Pathways : It may activate caspases and other apoptotic factors leading to programmed cell death in cancer cells.
- Disruption of Microbial Cell Walls : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis.
Data Summary
Properties
CAS No. |
80554-35-4 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H14O3/c19-18-14(7-6-13-3-1-2-4-15(13)18)9-12-5-8-16-17(10-12)21-11-20-16/h1-5,8-10H,6-7,11H2/b14-9+ |
InChI Key |
ZSWFGLVDMKTZIO-NTEUORMPSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=CC=CC=C41 |
Canonical SMILES |
C1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
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